molecular formula C14H13NS4 B14523998 3(2H)-Isothiazolethione, 5-[1-(1,3-dithiolan-2-ylidene)ethyl]-2-phenyl- CAS No. 62328-28-3

3(2H)-Isothiazolethione, 5-[1-(1,3-dithiolan-2-ylidene)ethyl]-2-phenyl-

Cat. No.: B14523998
CAS No.: 62328-28-3
M. Wt: 323.5 g/mol
InChI Key: GEOKKVOFQYMGAU-UHFFFAOYSA-N
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Description

3(2H)-Isothiazolethione, 5-[1-(1,3-dithiolan-2-ylidene)ethyl]-2-phenyl- is a complex organic compound known for its unique structural features and potential applications in various fields This compound belongs to the isothiazolethione family, characterized by the presence of a sulfur and nitrogen-containing five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Isothiazolethione, 5-[1-(1,3-dithiolan-2-ylidene)ethyl]-2-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Isothiazolethione, 5-[1-(1,3-dithiolan-2-ylidene)ethyl]-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3(2H)-Isothiazolethione, 5-[1-(1,3-dithiolan-2-ylidene)ethyl]-2-phenyl- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Isothiazolethione, 5-[1-(1,3-dithiolan-2-ylidene)ethyl]-2-phenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isothiazolethiones and related sulfur and nitrogen-containing heterocycles. Examples include:

  • 3(2H)-Isothiazolethione derivatives with different substituents.
  • Thiazole and thiazolidine compounds.

Uniqueness

What sets 3(2H)-Isothiazolethione, 5-[1-(1,3-dithiolan-2-ylidene)ethyl]-2-phenyl- apart is its unique combination of structural features, including the phenyl group and dithiolan-2-ylidene moiety

Properties

CAS No.

62328-28-3

Molecular Formula

C14H13NS4

Molecular Weight

323.5 g/mol

IUPAC Name

5-[1-(1,3-dithiolan-2-ylidene)ethyl]-2-phenyl-1,2-thiazole-3-thione

InChI

InChI=1S/C14H13NS4/c1-10(14-17-7-8-18-14)12-9-13(16)15(19-12)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3

InChI Key

GEOKKVOFQYMGAU-UHFFFAOYSA-N

Canonical SMILES

CC(=C1SCCS1)C2=CC(=S)N(S2)C3=CC=CC=C3

Origin of Product

United States

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